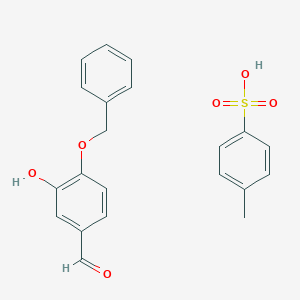
3-Hydroxy-4-phenylmethoxybenzaldehyde;4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate is an organic compound that features a benzene ring substituted with a benzyloxy group, a hydroxy group, and a benzaldehyde group, along with a p-toluenesulfonate group. This compound is of interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of bases such as sodium hydroxide and solvents like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as recrystallization and distillation are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzyloxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: Used in the production of fine chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate involves its interaction with specific molecular targets and pathways. The benzyloxy and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The p-toluenesulfonate group can act as a leaving group in substitution reactions, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
4-Hydroxybenzaldehyde: Lacks the benzyloxy and p-toluenesulfonate groups.
4-(Benzyloxy)benzaldehyde: Lacks the hydroxy and p-toluenesulfonate groups.
4-(Benzyloxy)-3-hydroxybenzaldehyde: Lacks the p-toluenesulfonate group
Propriétés
Formule moléculaire |
C21H20O6S |
|---|---|
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
3-hydroxy-4-phenylmethoxybenzaldehyde;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H12O3.C7H8O3S/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,16H,10H2;2-5H,1H3,(H,8,9,10) |
Clé InChI |
AUCJOPLVOJVVMY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















